molecular formula C8H13N3O3 B12080744 Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate

Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate

Cat. No.: B12080744
M. Wt: 199.21 g/mol
InChI Key: SAICQWUIHDHERX-UHFFFAOYSA-N
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Description

Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate is a chemical compound that features a pyrazole ring substituted with an aminoethoxy group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate typically involves the reaction of 2-aminoethanol with a pyrazole derivative, followed by esterification. One common method includes:

    Formation of the pyrazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the aminoethoxy group: This step involves the reaction of the pyrazole derivative with 2-aminoethanol, often in the presence of a catalyst.

    Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethoxy group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The pyrazole ring can undergo substitution reactions, where various substituents can replace the hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the pyrazole ring.

Major Products Formed:

    Oxidation: Oxo derivatives of the aminoethoxy group.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate: This compound has a similar structure but with an additional ethoxy group.

    2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetic acid: This compound lacks the ester group, having a carboxylic acid instead.

    Methyl 2-(4-(2-hydroxyethoxy)-1H-pyrazol-1-yl)acetate: This compound has a hydroxy group instead of an amino group.

Uniqueness: Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate is unique due to the presence of both the aminoethoxy group and the ester functional group

Biological Activity

Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities, particularly in the context of kinase inhibition and anticancer properties. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C₆H₁₁N₃O₂
  • Molecular Weight : 171.17 g/mol
  • CAS Number : 1193387-88-0

These properties highlight the compound's structure, which is crucial for understanding its interaction with biological targets.

Recent studies have indicated that derivatives of pyrazole compounds, including this compound, exhibit significant inhibitory effects on various kinases. For instance, a study focusing on pyrazole-based kinase inhibitors demonstrated that certain derivatives could selectively inhibit cyclin-dependent kinases (CDKs), leading to G2/M phase cell cycle arrest in cancer cells .

Anticancer Properties

  • Cell Cycle Arrest : Research has shown that compounds similar to this compound can induce cell cycle arrest at various concentrations. For example, a compound identified as 43d demonstrated an EC₅₀ of 33 nM against CDK16, leading to significant reductions in cell viability and increased apoptotic markers in treated cells .
  • Apoptosis Induction : The inhibition of CDK16 by these compounds was linked to increased rates of apoptosis, characterized by chromatin condensation and nuclear fragmentation. At higher concentrations (10 µM), the rate of pyknosis (a marker of apoptosis) increased significantly .

Case Studies and Research Findings

Several studies have explored the biological implications of pyrazole derivatives:

StudyFindings
Yanagi et al. (2022)Identified that pyrazole derivatives led to G2/M phase arrest and increased apoptosis in cancer cell lines .
MDPI Study (2023)Highlighted the potential of pyrazole-based compounds as selective CDK inhibitors with low off-target effects .
Aladdin Scientific (2024)Provided synthesis pathways for various pyrazole derivatives, emphasizing their role in drug development .

Properties

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

methyl 2-[4-(2-aminoethoxy)pyrazol-1-yl]acetate

InChI

InChI=1S/C8H13N3O3/c1-13-8(12)6-11-5-7(4-10-11)14-3-2-9/h4-5H,2-3,6,9H2,1H3

InChI Key

SAICQWUIHDHERX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=C(C=N1)OCCN

Origin of Product

United States

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